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Introduction

Erlose, a non-reducing trisaccharide composed of two glucose units and one fructose unit (a-
D-glucopyranosyl-(1 - 4)-a-D-glucopyranosyl-(1 < 2)-B-D-fructofuranoside), is a naturally
occurring carbohydrate found in various biological sources.[1] Its presence, often alongside
other complex sugars, provides valuable insights into the botanical and geographical origins of
natural products and the metabolic processes of certain organisms. This technical guide
provides an in-depth overview of the primary natural sources of erlose, quantitative data on its
prevalence, detailed experimental protocols for its analysis, and a visualization of its
biosynthetic pathway.

Natural Sources of Erlose

The principal natural reservoirs of erlose are products derived from honey bees, particularly
honey and royal jelly. Its formation is intricately linked to the enzymatic activities within these
insects and the nectar or honeydew they collect.

Honey

Erlose is a known constituent of various types of honey, with its concentration often serving as
a distinguishing marker.[2] It is typically found in higher concentrations in honeydew honey
compared to blossom honey.[2] Honeydew is a sugar-rich excretion from phloem-feeding

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b089112?utm_src=pdf-interest
https://www.benchchem.com/product/b089112?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11108350/
https://www.benchchem.com/product/b089112?utm_src=pdf-body
https://www.benchchem.com/product/b089112?utm_src=pdf-body
https://www.benchchem.com/product/b089112?utm_src=pdf-body
https://www.benchchem.com/product/b089112?utm_src=pdf-body
https://www.mdpi.com/2304-8158/13/14/2229
https://www.mdpi.com/2304-8158/13/14/2229
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

insects of the order Hemiptera, which is collected by bees.[3] The presence of erlose, along
with other trisaccharides like melezitose and raffinose, is a key indicator of honeydew honey.[2]

Royal Jelly

Royal jelly, the exclusive food of queen bees, is another significant natural source of erlose.[4]
[5] While fructose and glucose are the predominant sugars in royal jelly, erlose is present as a
minor but important carbohydrate.[5] The concentration of erlose in royal jelly can be
influenced by the floral sources available to the bees.[4]

Quantitative Data on Erlose Concentration

The concentration of erlose in its natural sources can vary considerably depending on factors
such as the botanical origin of the nectar or honeydew, geographical location, and the specific
species of bee or insect involved. The following table summarizes quantitative data from
various studies.

Specific Erlose
Natural Source L . Reference
TypelOrigin Concentration
Jujube Honey
Honey 0.146% to 2.776% [6]
(Morocco)
Algerian Honeys 0.01% to 2.35% [7]
Minor sugar
Royal Jelly N/A [4][5]
component

Experimental Protocols for Erlose Analysis

The accurate quantification of erlose in complex natural matrices like honey and royal jelly
requires sophisticated analytical techniques. High-Performance Liquid Chromatography
(HPLC) coupled with various detectors is the most common approach.

Sample Preparation for Honey and Royal Jelly

 Dilution: Accurately weigh a representative sample of honey or royal jelly.
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e Dissolve the sample in deionized water to a known concentration (e.g., 10 mg/mL).[8]

« Filtration: Filter the diluted sample through a 0.45 um syringe filter to remove any particulate
matter before injection into the HPLC system.

High-Performance Liquid Chromatography with
Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a robust method for the analysis of sugars that lack a UV chromophore.

e Chromatographic Column: A hydrophilic interaction liquid chromatography (HILIC) column,
such as an amino-propyl bonded silica column (e.g., Phenomenex Luna NH2, 5 um, 250 mm
X 4.6 mm), is typically used for the separation of polar compounds like sugars.[9]

» Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is
commonly employed. A typical mobile phase composition is acetonitrile:water (78:22, v/v).[9]

o Flow Rate: A flow rate of around 1.0 mL/min is generally used.

o Column Temperature: The column is maintained at a constant temperature, for instance, 35
°C, to ensure reproducible retention times.[9]

« Injection Volume: A small volume, typically 10-20 pL, of the filtered sample is injected.
o ELSD Detector Settings:

o Drift Tube Temperature: Set to a temperature that allows for the evaporation of the mobile
phase without degrading the analyte (e.g., 40 °C).[9]

o Nebulizer Gas (Nitrogen) Pressure: Adjusted to ensure efficient nebulization of the column
effluent (e.g., 350 kPa).[9]

Other Analytical Techniques

» High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection
(HPAEC-PAD): This technique offers high sensitivity and resolution for carbohydrate analysis
and has been used to determine sugar profiles in honey.[7]
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e Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for sugar analysis
after a derivatization step to make the sugars volatile. It has been employed to identify
erlose as a marker in honeydew honeys.[2]

Biosynthesis of Erlose

The formation of erlose in nature is primarily an enzymatic process involving the transfer of a
glucose molecule. In insects, this is carried out by a-glucosidases through a transglucosylation
reaction.

Enzymatic Synthesis of Erlose

The biosynthesis of erlose from sucrose is catalyzed by the enzyme a-glucosidase. This
enzyme hydrolyzes the a-(1 - 2) glycosidic bond in sucrose and transfers the released glucose
moiety to another sucrose molecule, forming an a-(1 - 4) linkage. This process is a key
metabolic function in certain insects, allowing them to modify the sugar composition of the
phloem sap they consume.[1]

Erlose
(a-D-glucopyranosyl-(1 - 4)-a-D-glucopyranosyl-(1 « 2)-B-D-fructofuranoside)

Sucrose
(o-D-glucopyranosyl-(1 - 2)-B-D-fructofuranoside)
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Product
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(EC 3.2.1.20)
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(ACCep‘Ol') Fructose

Click to download full resolution via product page

Caption: Biosynthesis of erlose via the transglucosylation activity of a-glucosidase.

Conclusion

Erlose is a naturally occurring trisaccharide predominantly found in honey, especially
honeydew varieties, and royal jelly. Its presence and concentration are valuable indicators for
the quality and origin of these natural products. The analysis of erlose is reliably achieved
through advanced chromatographic techniques such as HPLC-ELSD. The biosynthesis of
erlose is an enzymatic process driven by the transglucosylation activity of a-glucosidases,
highlighting a fascinating aspect of insect metabolism. This guide provides a comprehensive
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technical foundation for researchers and professionals engaged in the study and application of
natural products and their carbohydrate constituents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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